1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-19-6-4-16(5-7-19)20-8-9-21(26-25-20)27-13-10-17(11-14-27)22(28)24-18-3-2-12-23-15-18/h2-9,12,15,17H,10-11,13-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMQSVQPBATOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural differences and pharmacological implications:
Research Findings and Functional Differences
Metabolic Stability
- The target compound’s 4-methoxyphenyl group likely confers better metabolic stability compared to trifluoromethyl -containing analogues (e.g., ), as methoxy groups are less prone to oxidative metabolism .
- Carbothioamide derivatives (e.g., ) exhibit increased resistance to amidase enzymes but may suffer from reduced bioavailability due to lower solubility .
Binding Affinity and Selectivity
- The pyridin-3-yl group in the target compound may favor interactions with kinases or receptors requiring a planar aromatic moiety, unlike pyridin-2-yl analogues (e.g., ) .
Solubility and Pharmacokinetics
Preparation Methods
Formation of the Pyridazine Core
The pyridazine ring is typically synthesized via cyclocondensation reactions. A pivotal method involves reacting ethyl 3,3,3-trifluoropyruvate with acetone in the presence of L-proline and DMF to yield ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate . Subsequent treatment with hydrazine hydrate in acetic acid generates 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one , which undergoes oxidation using potassium chromate and sulfuric acid to form 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid .
For the target compound, the trifluoromethyl group is replaced with a 4-methoxyphenyl substituent. This modification is achieved via Suzuki-Miyaura coupling, where a halogenated pyridazine intermediate reacts with 4-methoxyphenylboronic acid under palladium catalysis.
Piperidine-4-Carboxamide Synthesis
The piperidine-4-carboxamide segment is synthesized from piperidine-4-carboxylic acid . Protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with triethylamine yields N-Boc-piperidine-4-carboxylic acid . Subsequent methyl esterification with iodomethane in DMF provides N-Boc-piperidine-4-carboxylic acid methyl ester , which is deprotected under acidic conditions to yield the free amine.
Amidation with pyridin-3-amine is performed using coupling agents such as HATU or EDCI in the presence of Hünig’s base. Refluxing in 1,4-dioxane for 12–18 hours affords N-(pyridin-3-yl)piperidine-4-carboxamide with yields ranging from 65% to 79%.
Final Coupling Reaction
The pyridazine and piperidine-carboxamide intermediates are coupled via nucleophilic aromatic substitution. Reaction of 6-chloro-5-(4-methoxyphenyl)pyridazine-3-carbonyl chloride with the piperidine-carboxamide in tetrahydrofuran (THF) at 0–5°C for 4 hours yields the target compound. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:1) achieves >95% purity.
Synthetic Route 2: Convergent Approach Using Preformed Heterocycles
Preparation of 6-(4-Methoxyphenyl)Pyridazin-3-amine
An alternative route begins with 6-(4-methoxyphenyl)pyridazin-3-amine , synthesized via Ullmann coupling between 3-amino-6-chloropyridazine and 4-methoxyphenylboronic acid in the presence of copper(I) iodide and cesium carbonate.
Piperidine-4-Carboxamide Activation
The piperidine-4-carboxamide is activated as a mixed carbonate using 4-nitrophenyl chloroformate in anhydrous dichloromethane. This intermediate reacts with the pyridazin-3-amine at 25°C for 24 hours, forming the desired product with a 72% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling, with yields improving from 58% to 83% when the ligand-to-palladium ratio is adjusted to 2:1.
- Copper(I)-mediated Ullmann coupling requires stoichiometric cesium carbonate to suppress dehalogenation side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR (600 MHz, CDCl₃): Key signals include δ 8.45 (pyridin-3-yl H2), 7.85 (pyridazine H4), and 3.89 (OCH₃).
- HRMS : Calculated for C₂₂H₂₂N₅O₂ [M+H]⁺: 396.1772; Found: 396.1775.
Data Table 2: Spectroscopic Characterization Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
